molecular formula C18H16N2O4S2 B2379121 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(methylthio)benzoate CAS No. 896311-64-1

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(methylthio)benzoate

Cat. No. B2379121
CAS RN: 896311-64-1
M. Wt: 388.46
InChI Key: CMDUPYZZAKNFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. Imidazoles are a key component of many important biological molecules, including histidine and histamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would likely involve a combination of covalent bonds and potentially some aromatic systems .


Physical And Chemical Properties Analysis

Imidazole has a density of 1.1±0.1 g/cm3, a boiling point of 243.4±23.0 °C at 760 mmHg, and a molar refractivity of 37.5±0.5 cm3 . The properties of the full compound would depend on the other functional groups present.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

  • Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives : A study described the synthesis of derivatives incorporating a thieno[2,3-b]thiophene moiety, highlighting the versatility of certain precursors in producing complex heterocyclic structures. This synthesis route may offer insights into methodologies for creating compounds with similar complexity to the specified chemical (Mabkhot et al., 2010).

  • Anti-microbial Additive Based on Pyrimidine Derivative : Research on the incorporation of heterocyclic compounds into polyurethane varnishes and printing ink pastes for antimicrobial surface coatings showcased the potential for related compounds in practical applications, suggesting a broader utility for the specified chemical in similar contexts (El‐Wahab et al., 2015).

Anticancer and Antimicrobial Activities

  • Anticancer Evaluation of Pyrazole Derivatives : A study on the synthesis and evaluation of pyrazole derivatives for anticancer activity presents a model for the potential biomedical applications of complex heterocyclic compounds, underscoring the relevance of the specified chemical in drug discovery (El-Gaby et al., 2017).

  • Antioxidant and Antimicrobial Activities of Heterocyclic Compounds : The synthesis and evaluation of compounds for their antioxidant and antimicrobial activities provide a basis for considering similar applications for the specified chemical. This research indicates the potential for structurally complex compounds in addressing oxidative stress and microbial infections (Bassyouni et al., 2012).

Chemical Synthesis and Functionalization

  • One-pot Synthesis of Tetrahydrobenzo[b]pyran Derivatives : Demonstrating an efficient catalyst for synthesizing a variety of heterocyclic derivatives, this study suggests potential pathways for synthesizing and manipulating the structure of complex chemicals like the specified compound (Ranu et al., 2008).

  • Functionalization of Imidazo[1,2-a]pyrazines : An exploration of the selective functionalization of imidazo[1,2-a]pyrazines through palladium-catalyzed cross-coupling and C-H arylation processes highlights advanced techniques in chemical synthesis that could be applicable to the functionalization of the specified chemical (Gembus et al., 2012).

Future Directions

The future directions for this compound would depend on its intended use. Imidazole derivatives have been studied for a variety of applications, including in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

The compound, also known as [6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylsulfanylbenzoate, appears to target the thyroid peroxidase enzyme . This enzyme plays a crucial role in the production of thyroid hormones, which are essential for normal growth, development, and metabolism.

Mode of Action

The compound interacts with its target, thyroid peroxidase, by reducing the oxidized form of iodine and/or tyrosyl radicals generated by the enzyme . This interaction results in a decrease in the production of thyroid hormones .

Biochemical Pathways

The affected pathway is the thyroid hormone synthesis pathway . By interacting with thyroid peroxidase, the compound disrupts the normal function of this enzyme, leading to a decrease in the production of thyroid hormones . The downstream effects of this disruption can include changes in growth, development, and metabolic processes that are regulated by these hormones.

Result of Action

The primary molecular effect of the compound’s action is the reduction of the oxidized form of iodine and/or tyrosyl radicals generated by thyroid peroxidase . On a cellular level, this results in a decrease in the production of thyroid hormones . This can lead to changes in the normal functioning of the body’s growth, development, and metabolic processes.

properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-20-8-7-19-18(20)26-11-12-9-14(21)15(10-23-12)24-17(22)13-5-3-4-6-16(13)25-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDUPYZZAKNFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(methylthio)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.